Levothyroxine sodium
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Overview
Description
Levothyroxine sodium, also known as this compound, is the sodium salt form of the synthetic thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is also used in the management of thyroid cancer and goiter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium thyroxine involves several steps. One common method starts with the iodination of tyrosine to produce diiodotyrosine. This intermediate is then coupled to form thyroxine. The final step involves converting thyroxine to its sodium salt form, sodium thyroxine .
Industrial Production Methods: Industrial production of sodium thyroxine typically involves chemical synthesis starting from tyrosine. The process includes iodination, coupling, and conversion to the sodium salt. The produced hormone is often incorporated into drugs as its sodium salt, levothyroxine sodium .
Chemical Reactions Analysis
Types of Reactions: Levothyroxine sodium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thyroxine to its active form, triiodothyronine (T3).
Reduction: Can occur under specific conditions, although less common.
Substitution: Involves the replacement of iodine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Typically involves deiodinase enzymes in biological systems.
Substitution: Can involve various halogenating agents under controlled conditions.
Major Products Formed:
Triiodothyronine (T3): The active form of the hormone.
Diiodothyronine: A less active form produced through deiodination.
Scientific Research Applications
Levothyroxine sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying thyroid hormone analogs and their interactions.
Biology: Essential for studying thyroid function and metabolism.
Medicine: Widely used in the treatment of hypothyroidism, thyroid cancer, and goiter. .
Industry: Used in the pharmaceutical industry for the production of thyroid hormone replacement drugs.
Mechanism of Action
Levothyroxine sodium acts by replacing the deficient thyroid hormone in the body. It is converted to triiodothyronine (T3) in peripheral tissues, which then binds to thyroid hormone receptors in the nucleus. This binding regulates the transcription of various genes involved in metabolism, growth, and development .
Comparison with Similar Compounds
Triiodothyronine (T3): The active form of thyroid hormone.
Liothyronine: A synthetic form of triiodothyronine.
Desiccated Thyroid Extract: Contains both T3 and T4 in a natural form
Comparison:
Sodium Thyroxine vs. Triiodothyronine: Levothyroxine sodium (T4) is a prohormone that is converted to the active form, triiodothyronine (T3), in the body.
Sodium Thyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than sodium thyroxine but requires more frequent dosing.
Sodium Thyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains both T3 and T4, providing a more natural hormone replacement but with less precise dosing compared to synthetic forms.
This compound remains a critical compound in the treatment of thyroid-related disorders and continues to be a focus of extensive research in various scientific fields.
Properties
Molecular Formula |
C15H11I4NNaO4 |
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Molecular Weight |
799.86 g/mol |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |
InChI Key |
BRLSOHUOWVCKNI-YDALLXLXSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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